

ML352: A Comprehensive Selectivity Profile

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Compound of Interest

Compound Name: ML352

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML352 is a potent and selective, noncompetitive, allosteric inhibitor of the high-affinity choline transporter (CHT).[1][2][3][4] As the rate-limiting step in acetylcholine (ACh) synthesis, CHT is a critical target for modulating cholinergic neurotransmission.[3][5] This document provides a detailed technical overview of the selectivity profile of **ML352**, presenting key quantitative data, experimental methodologies, and visual representations of its biological context and the workflow used for its characterization.

Core Mechanism of Action

ML352 exerts its inhibitory effect on the presynaptic choline transporter (CHT).[4] Unlike competitive inhibitors such as hemicholinium-3 (HC-3), **ML352** binds to an allosteric site on the transporter.[1][2][5] This noncompetitive mechanism of action means that its inhibitory activity is not overcome by increasing concentrations of the natural substrate, choline.[1][2] Structural studies have revealed that **ML352** stabilizes the inward-open conformation of CHT, thereby preventing the translocation of choline into the presynaptic neuron.[5] This ultimately limits the synthesis of acetylcholine.

Quantitative Selectivity Data

The selectivity of **ML352** has been rigorously assessed against a broad panel of biological targets. The following tables summarize its inhibitory activity against its primary target, CHT, and a wide range of off-targets.

Table 1: Potency of **ML352** against the High-Affinity Choline Transporter (CHT)

Assay System	Parameter	Value (nM)
hCHT LV-AA transfected HEK293 cells	Ki	92 ± 2.8[1]
Mouse forebrain synaptosomes	Ki	172 ± 12[1]
[3H]HC-3 binding to transfected cell membranes	Ki	128.6 ± 15.3[1][2]

Table 2: Off-Target Selectivity Profile of **ML352**

ML352 was evaluated at a concentration of 10 µM against a panel of 68 G-protein coupled receptors, ion channels, and transporters.[6] The data below represents the percent inhibition observed at this concentration.[1] **ML352** also showed no significant inhibition of key enzymes and transporters involved in cholinergic and monoaminergic signaling.[1][3]

Target Class	Target	Percent Inhibition at 10 μ M
Enzymes	Acetylcholinesterase (AChE)	No inhibition[1][3]
Choline Acetyltransferase (ChAT)	No inhibition[1][3]	
Transporters	Dopamine Transporter (DAT)	4[1]
Serotonin Transporter (SERT)	2[1]	
Norepinephrine Transporter (NET)	12[1]	
GABA Transporter	11[1]	
Receptors	Histamine H1	37[1]
Histamine H2	20[1]	
Tachykinin NK1	22[1]	
Glucocorticoid	-1[1]	
Glutamate, Kainate	-2[1]	
Glutamate, NMDA, Agonism	1[1]	
Glutamate, NMDA, Glycine	4[1]	
Glutamate, NMDA, Phencyclidine	-5[1]	
Thyroid Hormone	6[1]	
Ion Channels	Sodium Channel, Site 2	20[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the selectivity profiling of **ML352**.

Choline Uptake Inhibition Assay in hCHT Transfected HEK293 Cells

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a human CHT construct (hCHT LV-AA) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Assay Procedure:
 - Cells were plated in 96-well microplates and allowed to adhere.
 - On the day of the assay, the growth medium was removed, and the cells were washed with Krebs-Ringer-HEPES (KRH) buffer.
 - Cells were pre-incubated with varying concentrations of **ML352** or vehicle control for a specified time.
 - [^3H]choline was added to initiate the uptake reaction.
 - After a defined incubation period, the uptake was terminated by washing the cells rapidly with ice-cold KRH buffer.
 - Cells were lysed, and the incorporated radioactivity was quantified using liquid scintillation counting.
- Data Analysis: IC₅₀ values were determined by nonlinear regression analysis of the concentration-response curves. K_i values were calculated using the Cheng-Prusoff equation.

[^3H]HC-3 Radioligand Binding Assay

- Membrane Preparation: Membranes were prepared from hCHT LV-AA transfected HEK293 cells or mouse forebrain synaptosomes. The tissue or cells were homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet was resuspended in a binding buffer.
- Assay Procedure:

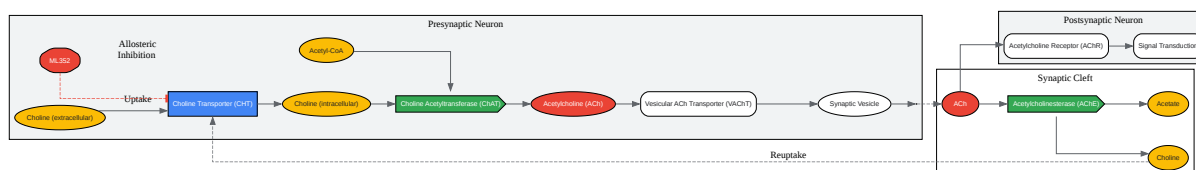
- Membrane preparations were incubated with a fixed concentration of [3H]hemicholinium-3 ([3H]HC-3) and varying concentrations of **ML352** in a 96-well plate.
- Nonspecific binding was determined in the presence of a high concentration of unlabeled HC-3.
- The reaction was incubated to allow for binding equilibrium.
- The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
- The radioactivity retained on the filters was quantified by liquid scintillation counting.
- Data Analysis: IC50 values were determined from competition binding curves, and Ki values were calculated using the Cheng-Prusoff equation.

Off-Target Screening

ML352 was evaluated in a comprehensive lead profiling screen (Eurofins Panlabs) against a panel of 68 molecular targets, including G-protein coupled receptors, ion channels, and transporters. The assays were primarily radioligand binding assays performed at a single concentration of 10 μ M. The percent inhibition of radioligand binding was determined for each target.

Visualizations

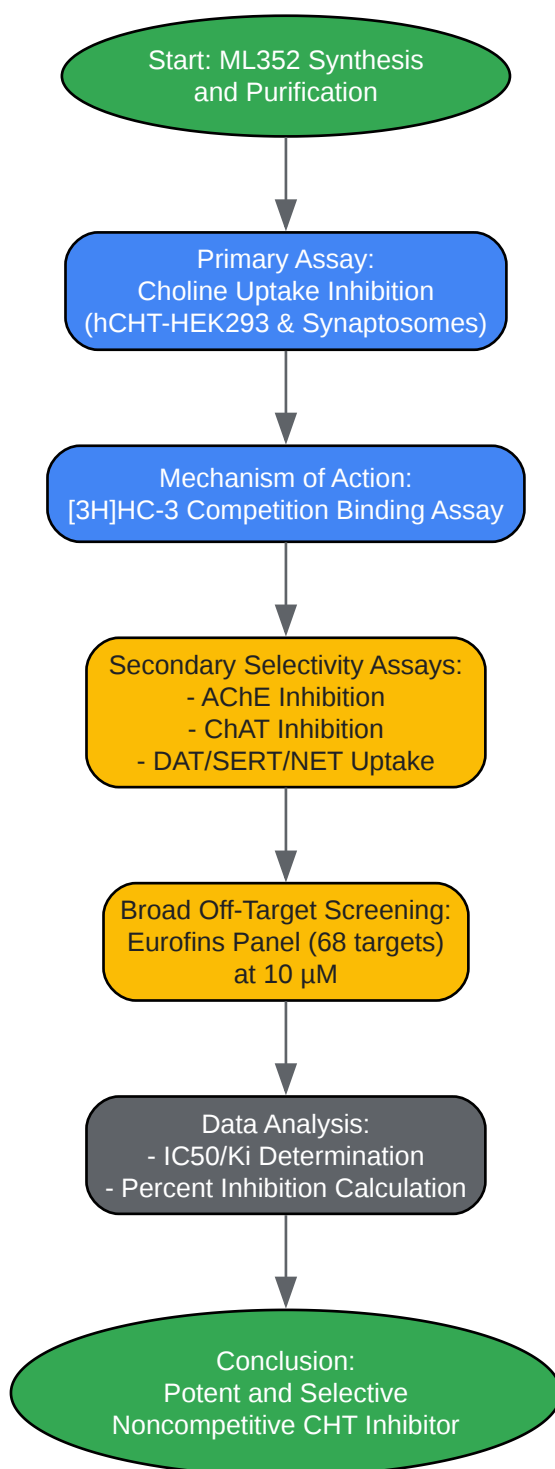
Signaling Pathway of Acetylcholine Synthesis and Release



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Caption: Cholinergic synapse showing **ML352**'s allosteric inhibition of the choline transporter (CHT).

Experimental Workflow for ML352 Selectivity Profiling



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Caption: Workflow for determining the selectivity profile of **ML352**.

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